2-((4-Chlorobenzyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile
Description
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Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-4-(2-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN2OS/c1-13-4-2-3-5-16(13)17-10-19(24)23-20(18(17)11-22)25-12-14-6-8-15(21)9-7-14/h2-9,17H,10,12H2,1H3,(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGLJQNYEVPQPKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CC(=O)NC(=C2C#N)SCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-Chlorobenzyl)thio)-6-oxo-4-(o-tolyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile is a member of the tetrahydropyridine family and has garnered attention due to its potential biological activities. This article reviews the synthesis, biological activities, and relevant research findings related to this compound.
Synthesis
The synthesis of this compound typically involves a multi-step process that includes the formation of the tetrahydropyridine core followed by the introduction of various substituents. The synthetic routes often utilize reactions such as nucleophilic substitution and cyclization reactions to achieve the desired heterocyclic structure.
Antibacterial Activity
Research indicates that compounds with similar structures exhibit significant antibacterial properties. For instance, derivatives containing thioether functionalities have shown activity against various bacterial strains. In a study focusing on related compounds, moderate to strong antibacterial activity was observed against Salmonella typhi and Bacillus subtilis .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Anticancer Activity
The anticancer potential of similar compounds has been explored extensively. For example, a series of imidazo[2,1-b][1,3,4]thiadiazoles derived from 4-chlorobenzyl exhibited cytotoxic effects against human and murine cancer cell lines. Notably, compounds induced apoptosis through mechanisms such as mitochondrial membrane disruption and DNA fragmentation . These findings suggest that the tetrahydropyridine derivatives may also possess similar anticancer properties.
Enzyme Inhibition
Compounds in this class have been evaluated for their ability to inhibit key enzymes such as acetylcholinesterase (AChE). Inhibitors of AChE are crucial for treating neurological disorders like Alzheimer's disease. Studies have demonstrated that certain derivatives exhibit strong inhibitory activity against AChE .
Case Studies
- Antibacterial Screening : A study synthesized several thioether derivatives and tested their antibacterial efficacy against a panel of bacteria. The results showed that compounds with a 4-chlorobenzyl group were particularly effective against Gram-positive bacteria.
- Cytotoxicity Assays : In vitro assays on cancer cell lines indicated that certain tetrahydropyridine derivatives led to significant cell death via apoptosis. The mechanism was further elucidated using flow cytometry techniques to analyze cell cycle progression and mitochondrial health .
Research Findings
Recent literature highlights several key findings regarding the biological activity of related compounds:
- Antimicrobial Properties : Compounds with thioether linkages consistently demonstrate promising antimicrobial activities.
- Cytotoxic Mechanisms : The activation of apoptotic pathways in cancer cells provides a pathway for developing new anticancer agents.
- Enzyme Interaction : The binding affinity of these compounds with AChE suggests potential therapeutic applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
